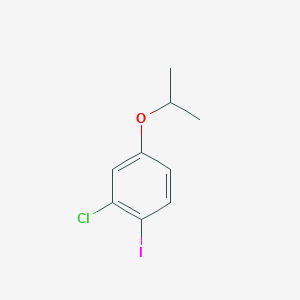

2-Chloro-1-iodo-4-isopropoxybenzene

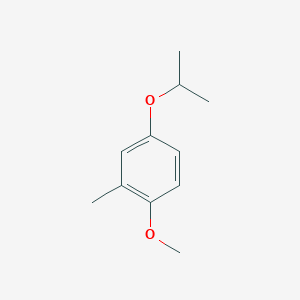

Übersicht

Beschreibung

2-Chloro-1-iodo-4-isopropoxybenzene is a chemical compound with the molecular formula C9H10ClIO . It has a molecular weight of 296.54 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an iodine atom, and an isopropoxy group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 296.53 . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Direct Chain End Functionalization in Polymer Synthesis

2-Chloro-1-iodo-4-isopropoxybenzene has been explored for its utility in the end-quenching of TiCl4-catalyzed quasiliving polyisobutylene polymerizations. This process enables direct chain end functionalization, allowing for the synthesis of polymers with tailored end-group functionality. Such functionalization is crucial for creating polymers with specific properties, such as increased solubility or reactivity, which are valuable in various industrial and research applications. Alkoxybenzenes, including isopropoxybenzene, have been identified as effective quenchers for this purpose, showcasing the importance of halogenated alkoxybenzenes in polymer science (Morgan, Martínez-Castro, & Storey, 2010).

Halogen Bonding in Structural Chemistry

In the field of structural chemistry, halogen bonding plays a critical role in determining the structural configuration of compounds. Studies involving 4-halotriaroylbenzenes have highlighted the relative importance of X...O=C versus X...X halogen bonding as structural determinants. These interactions are pivotal in understanding the molecular architecture and its influence on the physical and chemical properties of compounds. Such insights are valuable for the design and synthesis of new materials with desired structural and functional characteristics (Pigge, Vangala, & Swenson, 2006).

Oxidizing Reagents in Organic Synthesis

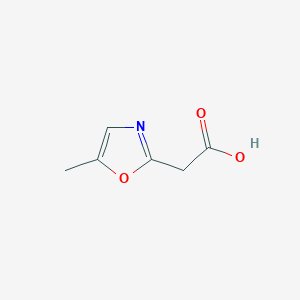

The preparation and application of 2-iodylphenol ethers, derived from the oxidation of corresponding 2-iodophenol ethers like 1-iodo-2-isopropoxybenzene, have been studied for their role as hypervalent iodine(V) oxidizing agents. These reagents are utilized for selective oxidation reactions, such as the conversion of sulfides to sulfoxides and alcohols to aldehydes or ketones. The development of such reagents expands the toolkit available for chemists to carry out oxidations with high selectivity and efficiency, which is crucial for the synthesis of complex molecules in pharmaceuticals and materials science (Koposov, Karimov, Geraskin, Nemykin, & Zhdankin, 2006).

Safety and Hazards

The safety information for 2-Chloro-1-iodo-4-isopropoxybenzene indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-chloro-1-iodo-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClIO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTCIXFUVSHWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

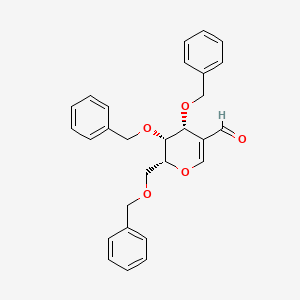

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Trifluoromethyl)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3236413.png)

![3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one](/img/structure/B3236431.png)

![4-Azaspiro[2.5]octan-7-one](/img/structure/B3236439.png)